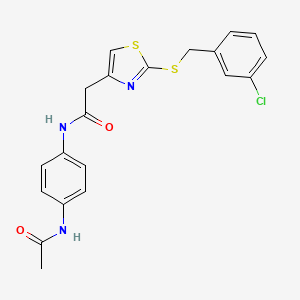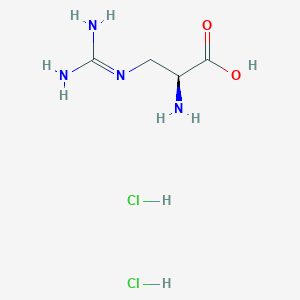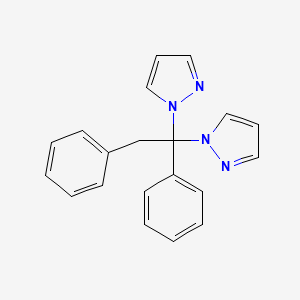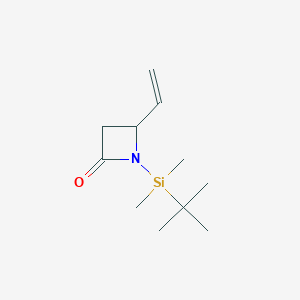![molecular formula C22H18FN3O3S B2559337 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 899929-48-7](/img/no-structure.png)
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including structures related to the chemical , has been reported as selective ligands for the translocator protein (18 kDa), important for neuroimaging studies. For instance, compounds like DPA-714 have been synthesized and evaluated for their potential in in vivo imaging using positron emission tomography (PET) due to the incorporation of a fluorine atom allowing for fluorine-18 labeling. These developments underscore the compound's relevance in neuroimaging and neuroinflammatory studies (Dollé et al., 2008).
Neuroinflammation and Neurodegenerative Disorders Study
Research on compounds structurally similar to "2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide" has focused on their binding affinity to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. These studies involve the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, demonstrating their potential as in vivo PET-radiotracers for studying neuroinflammation and potentially neurodegenerative diseases (Damont et al., 2015).
Antimicrobial Activity Exploration
Several studies have synthesized and evaluated the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating the potential of these compounds in developing new antimicrobial agents. This research path suggests that derivatives of the compound might also hold antimicrobial properties, which could be explored in future studies (Hossan et al., 2012).
Antitumor Activity Investigations
There is research on derivatives with a focus on their antitumor activities, including the synthesis of compounds from precursors like L-tyrosine methyl ester and D-tyrosine ethyl ester. These studies provide a foundation for exploring the antitumor potential of related compounds, suggesting possible research applications in cancer treatment (Xiong Jing, 2011).
Quantum Chemical Insight into Antiviral Molecules
Investigations into the structure, NBO analysis, and molecular docking of compounds similar to "2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide" provide quantum chemical insights, suggesting their potential application in antiviral research, particularly against COVID-19 (Mary et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-fluoroaniline, followed by cyclization with ethyl acetoacetate and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-fluoroaniline", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with acetic anhydride and sulfuric acid to form 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 2: Reaction of 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-fluoroaniline in the presence of sodium acetate and acetic acid to form 2-(4-fluorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 3: Cyclization of 2-(4-fluorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide and methanol to form 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide", "Step 4: Oxidation of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide with hydrogen peroxide in the presence of sulfuric acid and water to form the final product" ] } | |
CAS番号 |
899929-48-7 |
分子式 |
C22H18FN3O3S |
分子量 |
423.46 |
IUPAC名 |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-14(2)30-21-19(13)20(28)26(17-6-4-3-5-7-17)22(29)25(21)12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27) |
InChIキー |
ZJRPSHCLOXLVJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)


![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)

